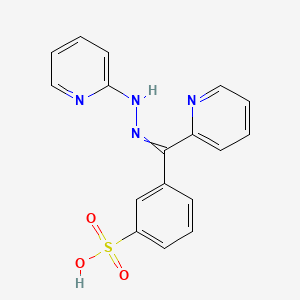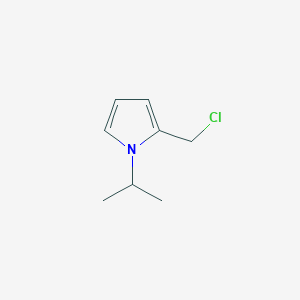
2-(chloromethyl)-1-isopropyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-1-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-isopropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(chloromethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
科学研究应用
2-(chloromethyl)-1-isopropyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(chloromethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
2-(chloromethyl)-1-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.
2-(bromomethyl)-1-isopropyl-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
属性
分子式 |
C8H12ClN |
|---|---|
分子量 |
157.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H12ClN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |
InChI 键 |
RXRQTBCBLSPWFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


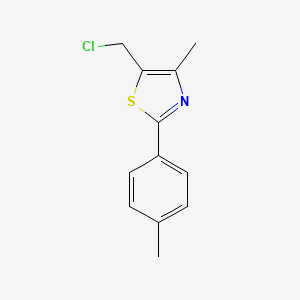
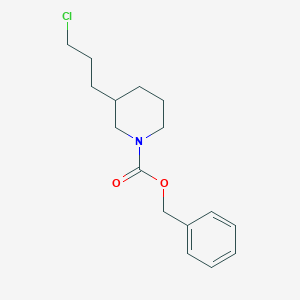

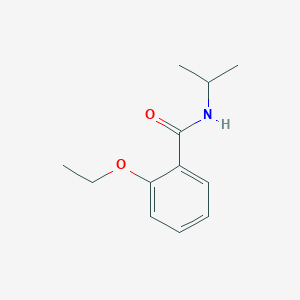
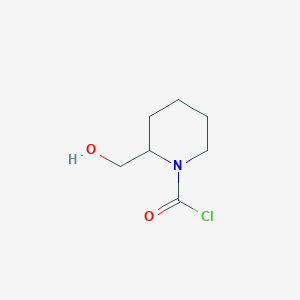
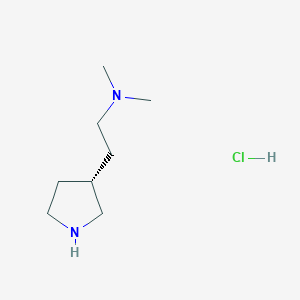

![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)

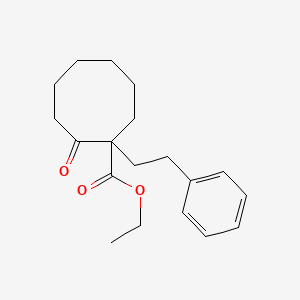
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
